molecular formula C34H50O2 B027283 Cholesteryl benzoate CAS No. 604-32-0

Cholesteryl benzoate

Cat. No.: B027283
CAS No.: 604-32-0
M. Wt: 490.8 g/mol
InChI Key: UVZUFUGNHDDLRQ-LLHZKFLPSA-N
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Description

Cholesteryl benzoate, also known as 5-cholesten-3-yl benzoate, is an organic compound that is an ester of cholesterol and benzoic acid. It is notable for being one of the first materials in which liquid crystal properties were discovered. This compound forms cholesteric liquid crystals with a helical structure and is used in various applications, including liquid crystal displays and thermochromic liquid crystals .

Preparation Methods

Cholesteryl benzoate can be synthesized through the esterification of cholesterol with benzoic acid. One common method involves reacting cholesterol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the direct esterification of cholesterol with benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Chemical Reactions Analysis

Cholesteryl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cholesterol and benzoic acid.

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cholesteryl benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Cholesteryl benzoate is similar to other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl oleyl carbonate. These compounds also form cholesteric liquid crystals and have similar applications. this compound is unique due to its historical significance as the first discovered liquid crystal material and its specific phase transition temperatures .

Similar compounds include:

  • Cholesteryl nonanoate
  • Cholesteryl oleyl carbonate
  • Cholesteryl chloride

Each of these compounds has unique properties and applications, but they all share the ability to form liquid crystal phases .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
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InChI

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZUFUGNHDDLRQ-LLHZKFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10897509
Record name Cholesteryl benzoate
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Molecular Weight

490.8 g/mol
Source PubChem
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Cholesteryl benzoate
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CAS No.

604-32-0
Record name Cholesteryl benzoate
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Record name Cholesteryl benzoate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-benzoate
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Record name Cholesteryl benzoate
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Record name Cholest-5-ene-3-beta-yl benzoate
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Record name CHOLESTERYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cholesteryl benzoate?

A1: this compound is a chemical compound formed from the esterification of cholesterol with benzoic acid. It belongs to a class of compounds known as cholesteryl esters, which are important components of cell membranes and are also found in atheromatous lesions. []

Q2: What are the main applications of this compound?

A2: this compound is primarily known for its liquid crystalline properties, particularly its ability to form cholesteric liquid crystals. [, , , ] This property has led to its use in various applications, including:

  • Thermochromic materials: this compound is often combined with other cholesteryl esters, like cholesteryl nonanoate and cholesteryl oleyl carbonate, to create mixtures that exhibit thermochromic behavior. These mixtures change color in response to temperature variations, making them suitable for applications like thermometers, temperature sensors, and novelty items. [, , ]
  • Liquid Crystal Displays (LCDs): While not as widely used as nematic liquid crystals in LCD technology, this compound played a historical role in the early development of LCDs. Its ability to manipulate light polarization under the influence of electric fields makes it relevant in specific display applications. [, , ]

Q3: How is this compound characterized structurally?

A3:

  • Molecular Formula: C34H50O2 [, ]
  • Molecular Weight: 490.77 g/mol []
  • Spectroscopic Data:
    • Infrared (IR) spectroscopy: The IR spectra of this compound have been studied in detail, particularly the behavior of the carbonyl group (C=O) stretching vibrations in different phases. Research shows a strengthening of local intermolecular interactions in the cholesteric phase, as evidenced by shifts in the carbonyl absorption band. []
    • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR studies have been conducted to determine orientational order parameters in this compound and other cholesteryl esters. These studies provide insights into the molecular arrangement and dynamics within the liquid crystalline phases. []

Q4: What is the significance of the polymorphic behavior of this compound?

A4: this compound exhibits polymorphism, meaning it can exist in different solid-state crystalline forms. Researchers have identified at least six different polymorphs of this compound. [] Each polymorph has a unique crystal structure, which influences its physical properties, including melting point, stability, and optical properties. Understanding the polymorphic behavior of this compound is crucial for controlling its properties in various applications. For instance, different polymorphs might exhibit different solubilities, dissolution rates, and stabilities, ultimately impacting the performance of formulations containing this compound. [, ]

Q5: How does the structure of this compound relate to its liquid crystal properties?

A5: The rigid, planar structure of the cholesteryl moiety, combined with the flexible alkyl chain and the polar benzoate group, contributes to the formation of the cholesteric mesophase. [, , , , , ] The interplay of these structural features influences intermolecular interactions, leading to the characteristic helical arrangement of molecules in the cholesteric phase. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, which gives rise to their iridescent colors.

Q6: How does this compound behave in mixtures with other compounds?

A6: this compound's behavior in mixtures depends on the nature of the other components:

  • Mixtures with other cholesteryl esters: When combined with other cholesteryl esters, like cholesteryl nonanoate, cholesteryl myristate, or cholesteryl oleyl carbonate, this compound forms binary or ternary mixtures that exhibit a broader mesophase range compared to the pure compounds. These mixtures often display enhanced thermochromic properties, making them valuable for temperature-sensing applications. [, , ]
  • Mixtures with nematic liquid crystals: Combining this compound with nematic liquid crystals can induce chirality in the nematic phase, leading to the formation of chiral nematic or cholesteric phases. This chiral induction is valuable for creating materials with specific optical properties, such as those used in twisted nematic liquid crystal displays. [, , ]
  • Mixtures with polymers: Adding polymers to this compound can influence its phase behavior and stability. For instance, incorporating polymers into a cholesteric liquid crystal can stabilize the blue phase, a thermodynamically stable phase with potential applications in displays and photonics. [, ]

Q7: Are there any known safety concerns regarding this compound?

A7: While this compound is generally considered safe for most applications, research has identified its presence in breast milk, raising concerns about potential exposure to infants. [] Studies are needed to assess potential health risks associated with such exposure.

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